tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the structural components and connectivity patterns within the molecule. The compound features a piperazine ring system substituted at the 1-position with a tert-butyl carboxylate protecting group and at the 4-position with a brominated methylpyridine moiety.
The structural representation reveals a complex heterocyclic architecture incorporating two distinct ring systems. The piperazine core adopts a chair conformation typical of saturated six-membered rings containing nitrogen heteroatoms. The pyridine ring maintains planarity characteristic of aromatic heterocycles, with the bromine substituent positioned at the 3-carbon and the methyl group located at the 5-carbon relative to the nitrogen atom. The tert-butyl carboxylate group functions as a protecting group commonly employed in synthetic organic chemistry to temporarily mask amine functionality during multi-step synthesis procedures.
The International Chemical Identifier representation provides unambiguous structural information: InChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3. This systematic encoding captures all connectivity relationships and stereochemical features essential for precise molecular identification. The corresponding International Chemical Identifier Key RTNRNZIQONRTPJ-UHFFFAOYSA-N serves as a condensed hash representation enabling rapid database searches and structural verification.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
The compound bears Chemical Abstracts Service registry number 1187386-02-2, which serves as its unique identifier within chemical databases and regulatory systems worldwide. This registry number was assigned following systematic nomenclature protocols established by the Chemical Abstracts Service division of the American Chemical Society. The assignment ensures unambiguous identification across scientific literature, commercial catalogs, and regulatory documentation.
Alternative nomenclature systems provide additional naming conventions that emphasize different structural features or synthetic relationships. The designation 2-(4-BOC-piperazino)-3-bromo-5-methylpyridine represents a common alternative name that highlights the tert-butyloxycarbonyl protecting group functionality and the substitution pattern on the pyridine ring. This alternative nomenclature proves particularly useful in synthetic chemistry contexts where the compound serves as an intermediate in multi-step reaction sequences.
The systematic Chemical Abstracts nomenclature 1-Piperazinecarboxylic acid, 4-(3-bromo-5-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester provides the most comprehensive structural description. This naming convention systematically identifies the piperazine backbone, specifies the carboxylic acid ester functionality, details the pyridine substitution pattern, and designates the tert-butyl ester configuration. Additional registry systems including the Molecular Design Limited database assign the identifier MFCD12913989 for cross-referencing purposes.
Molecular Formula and Weight Analysis
The molecular formula C15H22BrN3O2 accurately represents the atomic composition of this compound. This formula indicates the presence of fifteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms within the molecular structure. The heteroatom distribution reflects the incorporation of both nitrogen-containing heterocyclic systems and oxygen-bearing functional groups characteristic of carbamate chemistry.
The molecular weight calculations consistently report values of 356.26 grams per mole across multiple analytical determinations. Minor variations in reported molecular weights, such as 356.258 grams per mole and 356.25800 grams per mole, reflect differences in computational precision and rounding conventions employed by various chemical databases. These variations fall within acceptable analytical tolerances and do not impact practical applications or synthetic planning considerations.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H22BrN3O2 | |
| Molecular Weight | 356.26 g/mol | |
| Heavy Atom Count | 21 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bond Count | 4 |
Additional molecular descriptors provide insight into the compound's three-dimensional characteristics and potential intermolecular interactions. The calculated logarithm of the partition coefficient value of 3.21250 suggests moderate lipophilicity consistent with the presence of both polar and nonpolar structural domains. The polar surface area measurement of 45.67 square angstroms indicates limited hydrogen bonding capacity due to the protected amine functionality and ester configuration. The exact molecular mass determination of 355.09000 atomic mass units accounts for isotopic distributions and provides high-precision mass spectrometric identification capabilities.
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRNZIQONRTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675392 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-02-2 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of the piperazine derivative: The brominated product is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is being explored for its potential as a pharmaceutical agent. Its structural components are analogous to known drug scaffolds, making it a candidate for the development of new therapeutic agents.
Case Studies :
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The bromine atom may enhance the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells.
Neuropharmacology
The piperazine moiety is known for its psychoactive properties. Compounds similar to this compound are being investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.
Research Findings :
Studies have demonstrated that piperazine derivatives can modulate serotonin and dopamine receptors, suggesting that this compound may have similar effects. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Applications :
- Building Block for Drug Development : The versatility of this compound enables chemists to use it as a precursor for synthesizing novel compounds with desired biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The brominated pyridine ring and piperazine moiety can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Pyridine/Pyrimidine Ring
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Bromine vs. Cyano/Fluoro Substituents: Bromine’s electronegativity (2.96) and polarizability make it suitable for cross-coupling reactions, whereas cyano groups (strong electron-withdrawing) enhance electrophilicity at adjacent positions, facilitating nucleophilic substitutions . Fluorine, being highly electronegative, improves metabolic stability and bioavailability in drug candidates .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., ) exhibit intramolecular hydrogen bonds (O–H⋯N, N–H⋯N), forming supramolecular tapes and layers via π-π interactions . In contrast, the target compound’s bromo and methyl substituents promote hydrophobic interactions, influencing solubility and crystallization behavior.
- Piperazine Conformation : The Boc-protected piperazine ring adopts a chair conformation across analogues, with substituents (e.g., benzyl, pyridinyl) dictating equatorial or axial orientations .
Biological Activity
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1187386-02-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.26 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and anti-infective agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Compounds containing piperazine moieties often exhibit activity against neurotransmitter receptors, which can influence neurological conditions. Additionally, the presence of the brominated pyridine may enhance binding affinity and selectivity towards specific targets.
Neuropharmacological Effects
Piperazine derivatives are frequently studied for their neuropharmacological properties. Compounds with similar structures have demonstrated activity at serotonin and dopamine receptors, suggesting that this compound may also possess psychoactive properties . Understanding these interactions could lead to advancements in treatments for psychiatric disorders.
Study on Structural Modifications
A study evaluating the structural modifications of piperazine derivatives revealed that certain substitutions significantly affected biological activity. For example, modifications at the pyridine ring could enhance metabolic stability and receptor binding . These findings highlight the importance of chemical structure in determining the pharmacological profile of related compounds.
Comparative Analysis
A comparative analysis was conducted on various piperazine-containing compounds to assess their biological activities across different assays. The study found that compounds with similar structural motifs exhibited varying degrees of efficacy against specific biological targets, including cancer cell lines and microbial pathogens . This suggests that this compound may also have unexplored therapeutic potentials.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1187386-02-2 |
| Molecular Formula | C15H22BrN3O2 |
| Molecular Weight | 356.26 g/mol |
| Synonyms | 2-(4-BOC-piperazino)-3-bromo-5-methylpyridine |
| Biological Activity | Observed Effects |
|---|---|
| Antiparasitic | Potential efficacy against resistant strains |
| Neuropharmacological | Possible interaction with serotonin/dopamine receptors |
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key parameters include:
- Solvent Choice : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with SNAr reactions .
- Base Selection : Potassium carbonate (K₂CO₃) is preferred for deprotonation, with molar ratios of ~2:1 (base:substrate) to ensure complete reaction .
- Temperature and Time : Reflux at 110°C for 12 hours achieves yields up to 88.7%, while shorter reaction times (1.5–4 hours) at similar temperatures yield 76–80% .
- Purification : Silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) effectively isolates the product .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective substitution on the pyridine ring and Boc-protection of the piperazine. Key signals include tert-butyl protons (δ ~1.46 ppm) and aromatic protons (δ ~8.3 ppm for bromopyridine) .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion ([M+H]+) at m/z 343.2 and fragmentation patterns (e.g., loss of Boc group at m/z 243) .
- HPLC : Retention times (~4.9–5.2 minutes) and purity (>99%) are validated using reverse-phase chromatography .
Q. How is crystallographic data for this compound analyzed to confirm its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker APEXII CCD diffractometer. Key steps include:
- Data Collection : ω and φ scans with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding networks. R-values (R₁ < 0.05) ensure accuracy .
- Validation : Crystallographic information files (CIFs) are checked for geometric outliers using PLATON .
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural analysis?
- Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. Strategies include:
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) to explain packing differences .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in flexible groups (e.g., tert-butyl) .
Q. What role do intermolecular interactions play in modulating the compound’s biological activity?
- Methodological Answer :
- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the pyridine-piperazine scaffold, influencing receptor binding .
- π–π Stacking : Aromatic interactions (e.g., between pyridine rings) enhance affinity for enzymes like kinases. SC-XRD shows inter-centroid distances of ~3.59 Å .
- Hydrophobic Effects : The tert-butyl group contributes to membrane permeability, as modeled via LogP calculations (cLogP ≈ 2.8) .
Q. How can computational models predict reactivity in downstream functionalization (e.g., Suzuki coupling)?
- Methodological Answer :
- DFT-Based Reactivity Indices : Fukui functions identify electrophilic sites on the bromopyridine ring (C3 position) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses with boronic acid partners for Suzuki-Miyaura coupling .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF/water mixtures) for cross-coupling yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
